molecular formula C5H6BrClO2 B14345310 Methyl 2-bromo-3-chlorobut-2-enoate CAS No. 91841-94-0

Methyl 2-bromo-3-chlorobut-2-enoate

Cat. No.: B14345310
CAS No.: 91841-94-0
M. Wt: 213.46 g/mol
InChI Key: VPHBIOUUEQDFIY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-chlorobut-2-enoate is an α,β-unsaturated ester featuring halogen substituents (bromine at position 2 and chlorine at position 3) on a but-2-enoate backbone. This compound is structurally characterized by its conjugated double bond and electron-withdrawing ester group, which render it highly reactive in cycloaddition, nucleophilic substitution, and elimination reactions. Such halogenated unsaturated esters are pivotal intermediates in organic synthesis, particularly in the construction of heterocycles and functionalized alkenes. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., methyl esters with halogen or amino substituents) have been synthesized via condensation reactions catalyzed by acids like p-toluenesulfonic acid (PTSA) in solvents such as benzene, as seen in related methodologies .

Properties

CAS No.

91841-94-0

Molecular Formula

C5H6BrClO2

Molecular Weight

213.46 g/mol

IUPAC Name

methyl 2-bromo-3-chlorobut-2-enoate

InChI

InChI=1S/C5H6BrClO2/c1-3(7)4(6)5(8)9-2/h1-2H3

InChI Key

VPHBIOUUEQDFIY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-chlorobut-2-enoate can be synthesized through a multi-step process involving the halogenation of a butenoate precursor. One common method involves the bromination of methyl 3-chlorobut-2-enoate using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the halogenating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chlorobut-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.

    Addition Reactions: Reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for electrophilic addition.

Major Products Formed

    Substitution Reactions: Products include methyl 2-hydroxy-3-chlorobut-2-enoate or methyl 2-amino-3-chlorobut-2-enoate.

    Elimination Reactions: Products include 2-bromo-3-chlorobutadiene.

    Addition Reactions: Products include methyl 2,3-dibromobut-2-enoate or methyl 2,3-dichlorobut-2-enoate.

Scientific Research Applications

Methyl 2-bromo-3-chlorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-chlorobut-2-enoate involves its reactivity as a halogenated ester. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.

Comparison with Similar Compounds

Reactivity Differences

  • Halogen Effects: The dual halogenation in this compound increases its electrophilicity compared to mono-halogenated analogs. Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) make the C2 position more susceptible to nucleophilic attack, while chlorine at C3 stabilizes the conjugated system .
  • Hydrogen Bonding: Unlike amino-substituted analogs (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates), halogenated derivatives lack hydrogen-bond donors, reducing their propensity for crystalline aggregation . This impacts solubility and crystallization behavior, as noted in studies using graph-set analysis .

Structural and Physical Properties

  • Crystallography : Structural validation of similar esters often employs SHELXL for refinement and ORTEP-III for graphical representation . For example, halogenated esters typically exhibit planar geometries due to conjugation, with bond lengths and angles refined to high precision using these tools .
  • Thermal Stability: Bromine’s polarizability may lower the melting point of this compound compared to its chloro-only analog, though direct data are scarce. Methyl esters generally exhibit boiling points between 150–250°C, depending on substituent bulk .

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